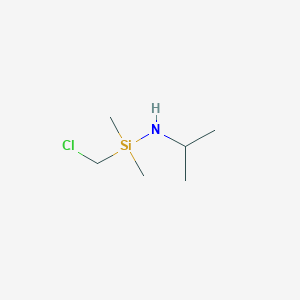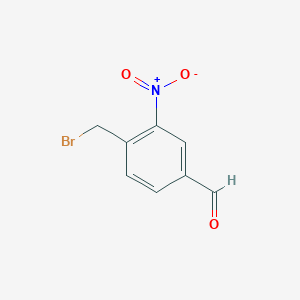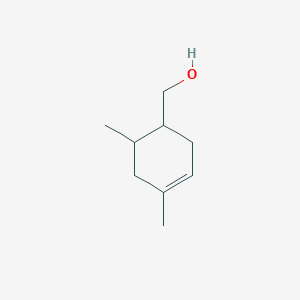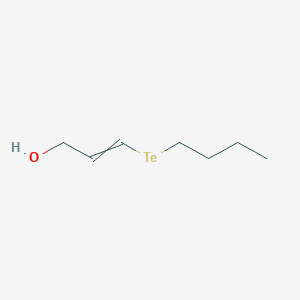![molecular formula C18H34O4 B12559324 3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 162366-56-5](/img/structure/B12559324.png)
3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) is a chemical compound characterized by its unique structure, which includes two oxetane rings connected by a hexane chain with oxymethylene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) typically involves the reaction of hexane-1,6-diol with oxetane derivatives under specific conditions. One common method includes the use of acid catalysis to facilitate the formation of the oxymethylene linkages . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of phase transfer catalysis (PTC) can also be employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane rings, using reagents like sodium hydroxide or other strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with unique mechanical properties.
Biology: Potential use in the development of biocompatible materials for medical applications.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) involves its ability to undergo polymerization, forming long chains that contribute to its mechanical strength and stability. The oxetane rings play a crucial role in the cross-linking process, enhancing the material’s durability and resistance to environmental factors .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
- 1,6-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamido)hexane
- 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane
Uniqueness
Compared to similar compounds, 3,3’-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane) stands out due to its unique oxetane rings, which provide enhanced cross-linking capabilities and mechanical properties. This makes it particularly valuable in applications requiring high durability and stability .
Propiedades
Número CAS |
162366-56-5 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3-ethyl-3-[6-[(3-ethyloxetan-3-yl)methoxy]hexoxymethyl]oxetane |
InChI |
InChI=1S/C18H34O4/c1-3-17(13-21-14-17)11-19-9-7-5-6-8-10-20-12-18(4-2)15-22-16-18/h3-16H2,1-2H3 |
Clave InChI |
GBDPVIKGIRHANI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COCCCCCCOCC2(COC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


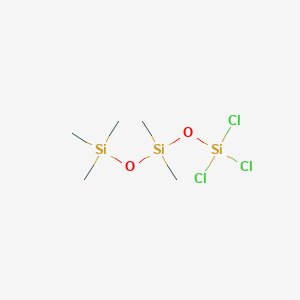
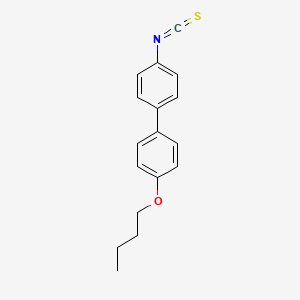

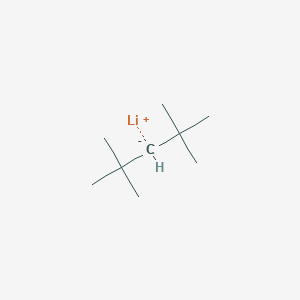
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
